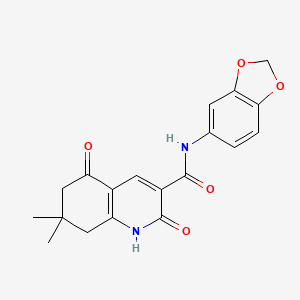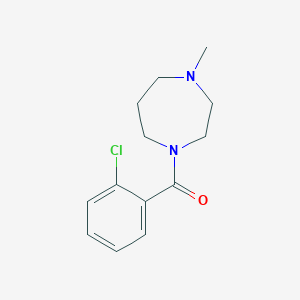![molecular formula C19H25N3O4 B5305085 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5305085.png)
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. Additionally, several future directions for research on this compound will be discussed.
Wirkmechanismus
The exact mechanism of action of 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA neurotransmitter in the central nervous system. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and sedative drugs.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one has been shown to produce a range of biochemical and physiological effects. In animal models, it has been found to exhibit anticonvulsant, anxiolytic, and sedative effects. Moreover, it has been shown to possess antibacterial and antifungal activities, indicating its potential use as an antimicrobial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one in lab experiments is its potential to produce a range of pharmacological effects. Moreover, its synthesis method has been optimized to achieve high yields and purity of the compound. However, one of the limitations is the lack of comprehensive studies on its toxicity and side effects. Therefore, caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
Several future directions for research on 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of this compound. Secondly, its potential use as an antimicrobial agent should be explored further, with a focus on its efficacy against different bacterial and fungal strains. Thirdly, its toxicity and side effects should be thoroughly investigated to ensure its safety for use in humans. Finally, its potential use in the treatment of neurological disorders such as epilepsy and anxiety should be explored further.
Synthesemethoden
The synthesis of 4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one involves the reaction of 4-benzyl-3-ethyl-1,4-diazepin-5-one with 2-oxo-1,3-oxazolidine-3-acetic acid in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit promising pharmacological properties such as anticonvulsant, anxiolytic, and sedative effects. Moreover, this compound has been found to possess antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
3-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-2-16-13-20(18(24)14-21-10-11-26-19(21)25)9-8-17(23)22(16)12-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDTYFHZJXNKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3-ethyl-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,4-diazepan-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5305005.png)



![N-cyclopropyl-N-(3-phenylprop-2-yn-1-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5305034.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5305040.png)
![4-(hydroxymethyl)-1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5305052.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzoyl]-1-(2-aminoethyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5305060.png)
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305068.png)
![9-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5305069.png)
![2-{2-[(3,4-dimethylphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305077.png)


![N-(2,3-dichlorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5305104.png)